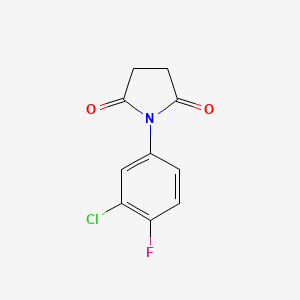
1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C10H11ClFN . It has a molecular weight of 199.66 . The compound is part of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The structure of 1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .Applications De Recherche Scientifique
Medicinal Chemistry and Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, serves as a versatile scaffold for developing biologically active compounds. Here’s why it’s so intriguing:
Bioactive Molecules: Researchers have identified bioactive molecules containing the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. These compounds exhibit target selectivity and therapeutic potential .
Carbonic Anhydrase Inhibition
Pyrrolidine-2,5-dione has been evaluated for inhibitory activity against human carbonic anhydrase (CA) isoenzymes. These isoenzymes play crucial roles in various diseases. Further modifications can enhance its efficacy .
Antibacterial and Antifungal Properties
While specific studies on “1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione” are limited, pyrrolidine derivatives have demonstrated antibacterial activity against various strains, including Staphylococcus aureus, Enterococcus sp., and Escherichia coli. Additionally, they exhibit antifungal effects against Candida albicans, C. krusei, and other fungi .
Antiproliferative Activity
Recent research highlights the antiproliferative potential of pyrrolidine derivatives. Altering coordinating groups in ligands enhances their activity, making them promising candidates for cancer treatment .
Enantioselective Protein Binding
The stereogenicity of pyrrolidine carbons influences drug profiles. Different stereoisomers and spatial orientations of substituents lead to varying binding modes with enantioselective proteins .
Synthetic Strategies
Researchers construct pyrrolidine rings from cyclic or acyclic precursors. Functionalization of preformed pyrrolidine rings (e.g., proline derivatives) also plays a crucial role in drug design .
Orientations Futures
Given the versatility of the pyrrolidine scaffold in drug discovery, there is potential for further exploration and development of 1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione and related compounds . Future research could focus on elucidating the specific biological activities and mechanisms of action of these compounds, as well as optimizing their synthesis and improving their physicochemical properties.
Mécanisme D'action
Target of Action
Pyrrolidine derivatives have been widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been reported to influence various biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Some pyrrolidine derivatives have shown inhibitory properties against certain enzymes in in vitro models .
Propriétés
IUPAC Name |
1-(3-chloro-4-fluorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFNO2/c11-7-5-6(1-2-8(7)12)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGYYRKVXRJNOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-4-fluorophenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

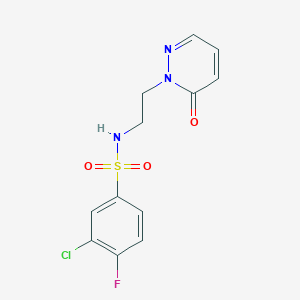
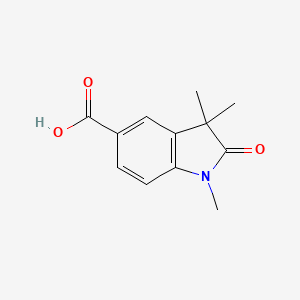
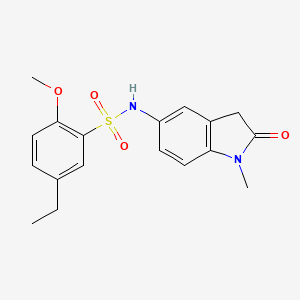
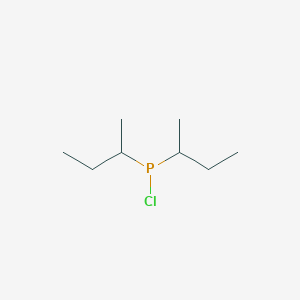


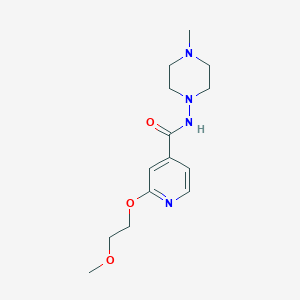

![2-[(2-methoxyethyl)amino]-3-[(1E)-[(2-methoxyethyl)imino]methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2467379.png)
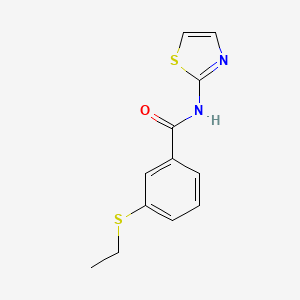
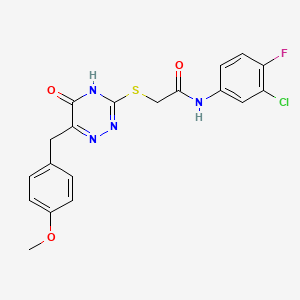
![N-(3-chlorophenyl)-2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2467382.png)

![Ethyl 8-oxo-2-oxa-7-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2467386.png)